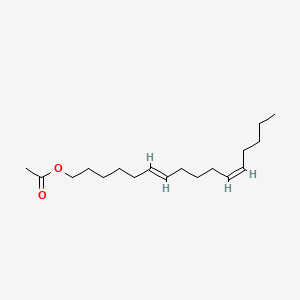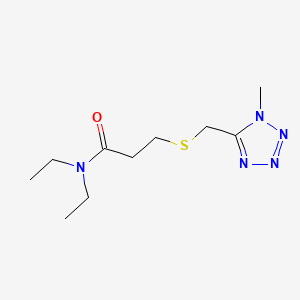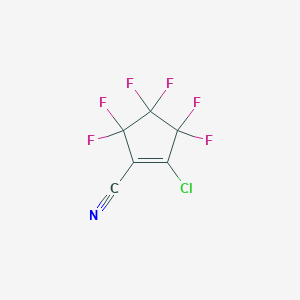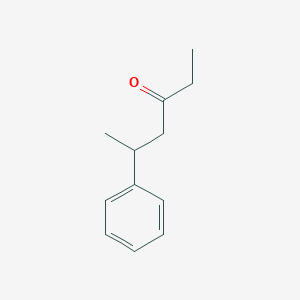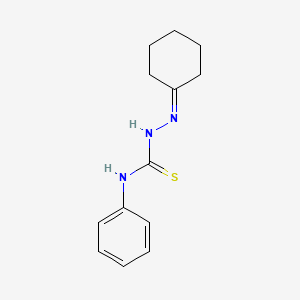
2'-S-(4-Methoxyphenyl)-2'-thiouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-S-(4-Methoxyphenyl)-2’-thiouridine is a modified nucleoside derivative of uridine, where the 2’-hydroxyl group is replaced by a 2’-thiol group and the thiol is further substituted with a 4-methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-S-(4-Methoxyphenyl)-2’-thiouridine typically involves the thiation of uridine derivatives. . The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis could enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2’-S-(4-Methoxyphenyl)-2’-thiouridine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides and sulfones.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of catalysts like tantalum carbide.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted derivatives depending on the electrophile used.
Coupling: Biaryl compounds and other complex structures.
Applications De Recherche Scientifique
2’-S-(4-Methoxyphenyl)-2’-thiouridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modifying RNA and influencing gene expression.
Mécanisme D'action
The mechanism of action of 2’-S-(4-Methoxyphenyl)-2’-thiouridine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and interfere with the function of RNA and DNA. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells . The compound may also interact with specific enzymes involved in nucleic acid metabolism, further enhancing its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Thiouridine: Lacks the methoxyphenyl group but shares the thiol substitution.
4-Methoxyphenyl derivatives: Compounds with similar aromatic substitutions but different core structures.
Thiazole derivatives: Compounds containing sulfur and nitrogen in a heterocyclic ring, with diverse biological activities.
Uniqueness
2’-S-(4-Methoxyphenyl)-2’-thiouridine is unique due to the combination of the thiol group and the methoxyphenyl substitution, which imparts distinct chemical and biological properties. This dual modification enhances its potential as a versatile tool in medicinal chemistry and molecular biology.
Propriétés
Numéro CAS |
85207-45-0 |
|---|---|
Formule moléculaire |
C16H18N2O6S |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyphenyl)sulfanyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H18N2O6S/c1-23-9-2-4-10(5-3-9)25-14-13(21)11(8-19)24-15(14)18-7-6-12(20)17-16(18)22/h2-7,11,13-15,19,21H,8H2,1H3,(H,17,20,22)/t11-,13-,14-,15-/m1/s1 |
Clé InChI |
BBUQKQBSMMFAEO-NMFUWQPSSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)S[C@@H]2[C@@H]([C@H](O[C@H]2N3C=CC(=O)NC3=O)CO)O |
SMILES canonique |
COC1=CC=C(C=C1)SC2C(C(OC2N3C=CC(=O)NC3=O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



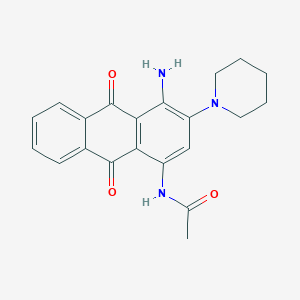
![Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14425118.png)
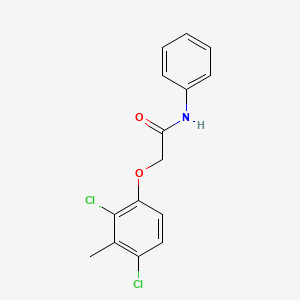
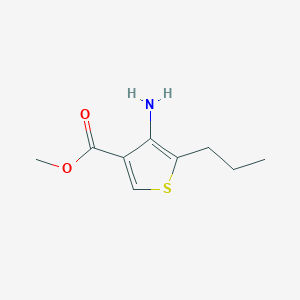
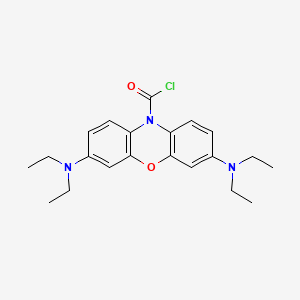
![N-[2-(Dibutylamino)ethyl]propanamide](/img/structure/B14425142.png)
![3-(Methylsulfanyl)-2-[(methylsulfanyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14425146.png)
![2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid](/img/structure/B14425150.png)
